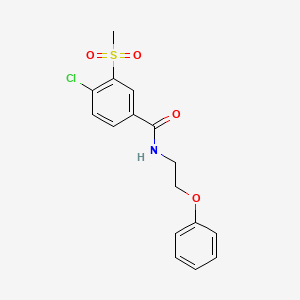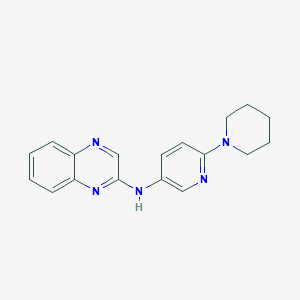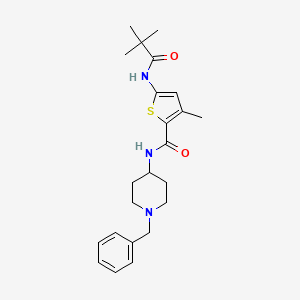
2-cyclopropyl-N-propylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N-propylquinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology. CPQ is a derivative of quinoline and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 2-cyclopropyl-N-propylquinoline-4-carboxamide is not fully understood. However, it is thought to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 2-cyclopropyl-N-propylquinoline-4-carboxamide has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
2-cyclopropyl-N-propylquinoline-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve mitochondrial function. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyclopropyl-N-propylquinoline-4-carboxamide is its unique structure, which makes it a promising candidate for drug development. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been shown to have relatively low toxicity in animal models. However, one limitation of 2-cyclopropyl-N-propylquinoline-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-cyclopropyl-N-propylquinoline-4-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of 2-cyclopropyl-N-propylquinoline-4-carboxamide and its effects on the GABAergic system.
Méthodes De Synthèse
The synthesis of 2-cyclopropyl-N-propylquinoline-4-carboxamide involves several steps, including the preparation of the starting material, cyclization, and acylation. The process starts with the reaction of 2-cyclopropylphenylamine with ethyl acetoacetate to form the intermediate compound. This intermediate is then cyclized using phosphorus oxychloride to form the quinoline ring. Finally, the acylation of the quinoline ring with propionyl chloride yields 2-cyclopropyl-N-propylquinoline-4-carboxamide.
Applications De Recherche Scientifique
2-cyclopropyl-N-propylquinoline-4-carboxamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. 2-cyclopropyl-N-propylquinoline-4-carboxamide has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
2-cyclopropyl-N-propylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-9-17-16(19)13-10-15(11-7-8-11)18-14-6-4-3-5-12(13)14/h3-6,10-11H,2,7-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXJJWJDZVEAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-propylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)

![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)

![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)


![4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7463293.png)
![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
![1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)